molecular formula C6H7ClN2O2 B2395934 (2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, Z CAS No. 1297344-68-3

(2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, Z

Cat. No. B2395934
CAS RN: 1297344-68-3
M. Wt: 174.58
InChI Key: ZKYURINWZYDTFA-ODZAUARKSA-N
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Description

“(2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, Z” is a chemical compound with the molecular formula C6H7ClN2O2 and a molecular weight of 174.5850 .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been a focal point in the synthesis of various derivatives, particularly in the context of cardiovascular effects. For instance, derivatives of the compound have been evaluated as potential antihypertensive agents. The affinities for imidazoline binding sites and adrenergic receptors were assessed, showing that compounds with high affinities for these sites and receptors had notable activity on mean arterial blood pressure and heart rate in hypertensive rats (Touzeau et al., 2003).

Neuroprotective Effects

Research has also explored the neuroprotective effects of derivatives in models of cerebral ischemia. For example, a novel AMPA/kainate antagonist derivative showed a significant reduction in the volume of ischemic damage in an animal model, suggesting the therapeutic potential of these derivatives in treating stroke (Yatsugi et al., 1996).

Inhibition of Thromboxane Synthetase

Further research has focused on the inhibition of thromboxane synthetase as a therapeutic approach to myocardial ischemia. A novel imidazole derivative exhibited protective effects on ischemically stressed myocardium, indicated by the reduced release of metabolites during reperfusion and improved oxygen uptake during ischemia (Korb et al., 1986).

Pharmacological Applications

In the realm of pharmacology, derivatives have been studied as angiotensin II receptor antagonists, revealing their selectivity and potential as antihypertensive agents (Wong et al., 1990).

Topical Antiglaucoma Agents

The synthesis and evaluation of derivatives as topical antiglaucoma agents have also been investigated. These derivatives exhibited notable properties such as water solubility, carbonic anhydrase inhibition, and efficacy in lowering intraocular pressure (Lo et al., 1992).

properties

IUPAC Name

(Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c9-6(10)2-1-5-7-3-4-8-5;/h1-4H,(H,7,8)(H,9,10);1H/b2-1-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYURINWZYDTFA-ODZAUARKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N1)/C=C\C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, Z

CAS RN

1297344-68-3
Record name (2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride
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